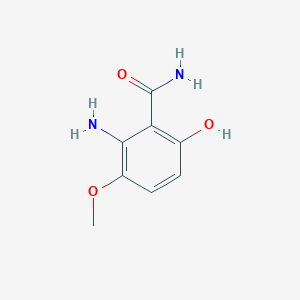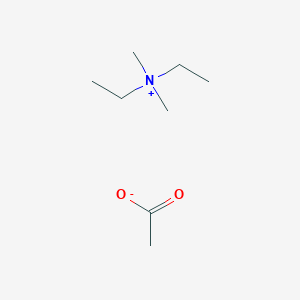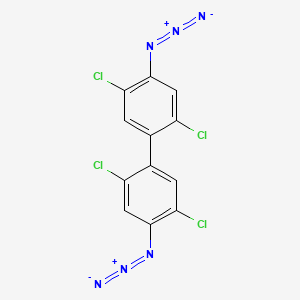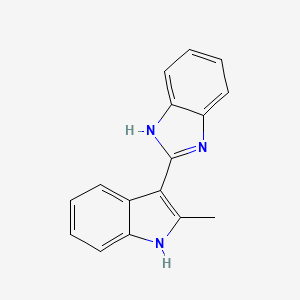
2-Amino-6-hydroxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxy-3-methoxybenzamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamide and features an amino group, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-hydroxy-3-methoxybenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The synthesis involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction typically yields 2,3-dimethoxybenzamides in 43-50% and 3-acetoxy-2-methylbenzamides in 40-72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory synthesis for larger scale production, ensuring the availability of starting materials, and maintaining reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-hydroxy-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and novel reagents.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzamide
- 2-Amino-6-hydroxybenzamide
- 3-Amino-2-hydroxybenzamide
Uniqueness
2-Amino-6-hydroxy-3-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.
Properties
CAS No. |
138224-07-4 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-amino-6-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-3-2-4(11)6(7(5)9)8(10)12/h2-3,11H,9H2,1H3,(H2,10,12) |
InChI Key |
JOSKGBYDJAIRKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)


![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)

![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)


